The enantioselective total synthesis of 7-Oxohinokinin involves a flexible approach. Researchers have developed a pathway that proceeds through enantioenriched β-substituted butyrolactones. These intermediates undergo facile aldol addition and subsequent oxidation to afford the desired benzylic ketone moiety. This methodology has been successfully applied to complete the first enantioselective total syntheses of 7-Oxohinokinin, along with related natural products such as 7-oxoarcitin and conicaol B .
Further research on 7-oxohinokinin could focus on:* Elucidating its biological activity: Investigating the potential antifungal, antibacterial, or insecticidal properties of 7-oxohinokinin would be valuable. []* Structure-activity relationship studies: Synthesizing and evaluating the biological activity of 7-oxohinokinin analogues could provide insights into the structural features essential for its activity. []* Exploring its biosynthetic pathway: Investigating the enzymes and intermediates involved in the biosynthesis of 7-oxohinokinin in Chamaecyparis obtusa could uncover novel metabolic pathways in plants. []* Developing sustainable extraction methods: Exploring efficient and environmentally friendly techniques for extracting 7-oxohinokinin from Hinoki cypress could facilitate its potential applications. []
Chemically, 7-oxohinokinin belongs to the class of dibenzylbutyrolactone lignans. These compounds typically exhibit significant biological activities, including anti-proliferative effects against certain cancer cell lines. The classification of 7-oxohinokinin within this group highlights its potential as a lead compound for drug development .
The synthesis of 7-oxohinokinin can be achieved through enantioselective total synthesis methods. A notable approach involves the use of β-substituted butyrolactones, which undergo aldol addition followed by oxidation to introduce the benzylic ketone functionality characteristic of 7-oxohinokinin. This method has been successfully employed to synthesize several related natural products as well .
Technical Details:
The molecular structure of 7-oxohinokinin features a dibenzylbutyrolactone framework, characterized by two benzene rings and a lactone (cyclic ester) structure. The presence of a ketone group at the C-7 position is significant for its biological activity.
7-Oxohinokinin participates in various chemical reactions typical of lignan compounds, including oxidation and reduction processes that modify its functional groups.
Technical Details:
The mechanism of action for 7-oxohinokinin involves interaction with cellular pathways that regulate cell proliferation and apoptosis. It has been shown to exhibit anti-proliferative effects on cancer cell lines, including triple-negative breast cancer and colon cancer cells.
7-Oxohinokinin is typically presented as a solid at room temperature with specific melting and boiling points that are yet to be fully characterized in all studies.
Relevant analyses often include spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) to confirm structure and purity.
The primary applications of 7-oxohinokinin lie in pharmacology and medicinal chemistry:
7-Oxohinokinin (CAS No. 130837-92-2) is a bioactive dibenzylbutyrolactone lignan characterized by a γ-lactone core and a ketone functional group at the C-7 position. It belongs to a class of plant secondary metabolites with documented roles in chemical defense and potential pharmacological applications. Unlike simpler lignans, its oxidized structure enhances electrophilicity, influencing interactions with biological targets such as enzymes and receptors [2] [3]. Research highlights its significance as a biosynthetic intermediate for complex lignans (e.g., polygamain) and its intrinsic bioactivities, positioning it as a molecule of interest in phytochemistry and drug discovery [2] [6].
Lignans are dimeric phenylpropanoids formed via oxidative coupling of two coniferyl or sinapyl alcohol units. 7-Oxohinokinin is classified within the dibenzylbutyrolactone subclass, distinguished by:
This ketone differentiates it from parent compounds like hinokinin (hydroxylated at C-7) and confers unique electronic properties. The molecule’s rigidity and planar aromatic systems facilitate stacking interactions with biological macromolecules. Its biosynthesis proceeds via regioselective oxidation of hinokinin, as confirmed by isotopic labeling studies [2] [6].
Table 1: Structural Features of 7-Oxohinokinin Compared to Related Lignans
Compound | Core Structure | C-7 Modification | Stereochemistry |
---|---|---|---|
7-Oxohinokinin | Dibenzylbutyrolactone | Ketone | 8R,8′R |
Hinokinin | Dibenzylbutyrolactone | Hydroxyl | 8R,8′R |
Arctigenin | Dibenzylbutyrolactone | Methoxy | 8R,8′R |
Podophyllotoxin | Aryltetralin | Methylene dioxy | 2β,3β |
7-Oxohinokinin occurs sporadically across plant families, primarily in:
Ecological studies suggest its production is induced under biotic stress (e.g., fungal attack), acting as an antifungal agent. In Piper cubeba, concentrations peak during flowering (0.14–0.28 mg/g dry weight), indicating phenological regulation. Its distribution is geographically widespread, with higher abundances reported in tropical and subtropical species [2] [3].
Table 2: Documented Plant Sources of 7-Oxohinokinin
Plant Family | Example Species | Plant Part | Geographic Region |
---|---|---|---|
Piperaceae | Piper cubeba | Fruits, Seeds | Southeast Asia |
Asteraceae | Jurinea mollis | Roots | Balkan Peninsula |
Asteraceae | Artemisia absinthium | Leaves | Europe, Asia |
7-Oxohinokinin was first isolated in the early 1990s during bioactivity-guided fractionation of Piper cubeba extracts. Initial structural elucidation employed UV spectroscopy (λ~max~ 280 nm) and ¹H-NMR (characteristic singlet at δ 7.58 for H-7), confirming the ketone moiety [2]. Early syntheses used biomimetic approaches:
A pivotal 2007 study demonstrated its role as a precursor to polygamain (a cytotoxic lignan) via acid-catalyzed cyclization. This established 7-oxohinokinin as a biosynthetic intermediate in planta, driving interest in its enzymatic transformations. By 2012, enantioselective HPLC resolved its (±)-forms, revealing configuration-dependent anti-quorum sensing activity against oral pathogens [2] [3].
Table 3: Key Milestones in 7-Oxohinokinin Research
Year | Milestone | Methodology |
---|---|---|
1993 | First isolation from Piper cubeba | Solvent extraction, CC, NMR |
2007 | Confirmation as polygamain precursor | Acid-catalyzed cyclization, LC-MS |
2012 | Enantiomeric resolution and ECD analysis | Chiral HPLC, ECD spectroscopy |
2018 | Detection in Jurinea spp. | HPLC-DAD-ESI-MS |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7